(S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

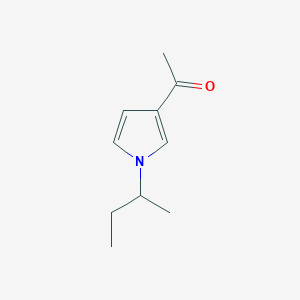

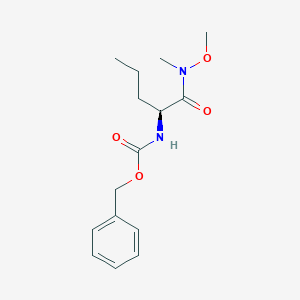

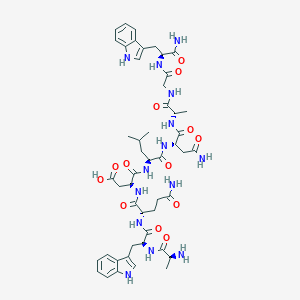

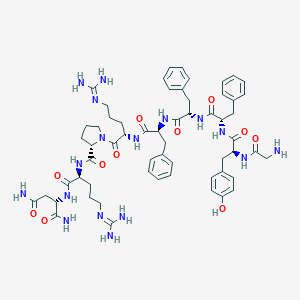

(S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C15H22N2O4 and its molecular weight is 294.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications of Carbamates

Carbamate compounds, including various derivatives, are widely studied for their diverse pharmacological applications. They are often involved in the development of medications due to their inhibitory effects on certain enzymes, such as acetylcholinesterase, which can be beneficial in treating diseases like Alzheimer's and myasthenia gravis.

Diagnostic Uses and Radiological Enhancements

Carbamates, like Metoclopramide, have been identified to facilitate diagnostic procedures in gastro-intestinal diagnostics. They assist in radiological identification of lesions in the small intestine, facilitate duodenal intubation and small intestine biopsy, and ease emergency endoscopy in upper gastro-intestinal hemorrhage (Pinder et al., 2012).

Neuroprotective and Anticancer Properties

Some carbamate derivatives demonstrate neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. These wide-ranging pharmacological actions make them potential candidates for developing alternative medicines (Zhang et al., 2015).

Application in Antimicrobial Therapy

Carbamate derivatives are also explored for their antimicrobial properties. The benzofuran scaffold, in particular, has shown promise in developing new antimicrobial agents to address the global issue of antibiotic resistance. These structures are found in natural products and have a range of biological and pharmacological applications (Hiremathad et al., 2015).

Mechanism of Action

Target of Action

The primary targets of carbamate derivatives, such as (S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-YL)carbamate, are often enzymes or receptors in the body . The carbamate moiety in these compounds is designed to interact with these targets, modulating their activity

Mode of Action

Carbamates, including this compound, interact with their targets through their carbamate moiety . This interaction often involves hydrogen bonding through the carbamate’s carboxyl group and backbone NH . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This can result in changes to the target’s activity, potentially leading to therapeutic effects .

Biochemical Pathways

Carbamates in general are known to affect various biochemical pathways . For instance, they can modulate inter- and intramolecular interactions with target enzymes or receptors .

Pharmacokinetics

Carbamates are known for their good chemical stability and capability to permeate cell membranes . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), potentially enhancing its bioavailability .

Result of Action

Carbamates are known to modulate the activity of their targets, which can lead to various downstream effects .

Action Environment

The action of this compound, like other carbamates, can be influenced by various environmental factors . For instance, the compound’s stability, efficacy, and action can be affected by factors such as pH, temperature, and the presence of other substances .

Properties

IUPAC Name |

benzyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-4-8-13(14(18)17(2)20-3)16-15(19)21-11-12-9-6-5-7-10-12/h5-7,9-10,13H,4,8,11H2,1-3H3,(H,16,19)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIXIJCWVDGXTR-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Oxabicyclo[6.1.0]non-3-yne](/img/structure/B143926.png)

![2-[(2-Methyl-2-propanyl)sulfinyl]pyridine 1-oxide](/img/structure/B143930.png)

![(1S,3aR,6aS)-2-[(2S)-2-[[(2S)-2-Cyclohexyl-2-[(2-pyrazinylcarbonyl)amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydrocyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B143944.png)